Bis(4-diethylaminophenyl)methanol

Vue d'ensemble

Description

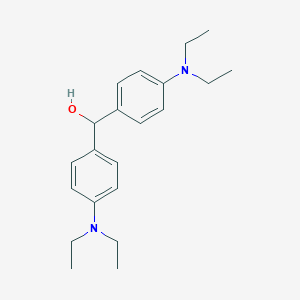

Bis(4-diethylaminophenyl)methanol: is an organic compound with the molecular formula C21H30N2O . It is a white to almost white powder or crystal with a molecular weight of 326.48 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(4-diethylaminophenyl)methanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-diethylaminobenzaldehyde with 4-diethylaminophenylmagnesium bromide in the presence of a suitable solvent like diethyl ether . The reaction mixture is then subjected to hydrolysis to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of the compound with minimal impurities .

Analyse Des Réactions Chimiques

Nucleophilic Substitution with Hydrazides

Bis(4-diethylaminophenyl)methanol reacts with aromatic hydrazides under acidic conditions to form hydrazine derivatives. This substitution replaces the hydroxyl group with an aroylhydrazide moiety. For example:

Reaction:

Conditions:

-

Solvent: Ethanol

-

Catalyst: Glacial acetic acid (4–5 drops)

-

Temperature: Reflux

This reaction is critical for synthesizing bioactive hydrazine derivatives, which are explored for antimicrobial and antitumor applications .

Alkylation via Silyl Enol Ethers

The hydroxyl group participates in alkylation reactions with silyl enol ethers under metal-free conditions. For instance, reaction with methyl isobutyrate silyl enol ether in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) yields esters:

Reaction:

Conditions:

-

Solvent: HFIP

-

Temperature: 40°C

-

Time: 15 hours

| Product | Yield | Key Feature |

|---|---|---|

| Methyl 3,3-bis[4-(diethylamino)phenyl]-2,2-dimethylpropanoate | 62% | High atom economy, water as the sole byproduct |

HFIP acts as both solvent and promoter, facilitating dehydroxylation and subsequent C–C bond formation .

Oxidation to Carbonyl Derivatives

The hydroxymethyl group can undergo oxidation to form a ketone, though direct experimental data for this compound is limited. Analogous derivatives like bis(4-dimethylaminophenyl)methanol oxidize to bis(4-dimethylaminophenyl)ketone under strong oxidizing agents (e.g., KMnO₄, CrO₃) .

Theoretical Pathway:

Condensation Reactions

This compound serves as a precursor in condensation reactions. For example, in the presence of aldehydes, it forms hydrazone derivatives:

Reaction:

Applications:

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : Bis(4-diethylaminophenyl)methanol serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows chemists to modify it easily to create derivatives that can be used in pharmaceuticals and agrochemicals.

- Reagent in Chemical Reactions : It is utilized in various chemical reactions due to its ability to participate in nucleophilic substitutions and electrophilic additions, contributing to the development of new synthetic methodologies.

Biology

- Fluorescent Probe : The compound acts as a fluorescent probe for biological assays, enabling researchers to study cellular processes through fluorescence microscopy. Its ability to emit light upon excitation makes it valuable for tracking biological interactions and pathways.

- Biochemical Assays : It is employed in biochemical assays to detect specific biomolecules or cellular activities, enhancing the sensitivity and specificity of these tests.

Industrial Applications

- Dyes and Pigments Production : this compound is used in the production of dyes and pigments due to its vibrant color properties. The compound's stability under various conditions makes it suitable for industrial applications where durability is essential.

- Development of Advanced Materials : The compound's unique properties allow it to be incorporated into advanced materials, including polymers and coatings that require specific optical or electronic characteristics.

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : In a study focused on developing new fluorescent probes for cellular imaging, researchers utilized this compound due to its high fluorescence intensity. The results demonstrated enhanced imaging capabilities compared to traditional probes, leading to better visualization of cellular structures.

- Case Study 2 : Another research project explored the compound's role in synthesizing novel dyes for textile applications. The findings indicated that dyes derived from this compound exhibited superior colorfastness and brightness compared to existing commercial dyes.

Mécanisme D'action

The mechanism of action of bis(4-diethylaminophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent probe , binding to target molecules and emitting fluorescence upon excitation. This property makes it useful in various analytical and diagnostic applications .

Comparaison Avec Des Composés Similaires

- Bis(4-dimethylaminophenyl)methanol

- Bis(4-ethylaminophenyl)methanol

- Bis(4-methylaminophenyl)methanol

Comparison: Bis(4-diethylaminophenyl)methanol is unique due to its specific diethylamino groups, which confer distinct chemical and physical properties compared to its analogs. These properties include higher fluorescence intensity and different reactivity patterns in chemical reactions .

Activité Biologique

Bis(4-diethylaminophenyl)methanol (CAS Number: 134-91-8) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, toxicity, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It consists of two diethylaminophenyl groups attached to a methanol moiety. The structure can be represented as follows:

This compound is characterized by its hydrophilic nature due to the hydroxyl group and its lipophilic properties from the diethylamino substituents.

Pharmacological Effects

Toxicological Profile

The toxicological data for this compound is sparse, but available information suggests:

- Irritation Potential : Exposure may cause irritation to the skin, eyes, and respiratory system. It is recommended that handling this compound involves protective measures to minimize exposure .

- Acute Toxicity : While specific acute toxicity data are not available, it is advised to treat all chemical exposures with caution due to potential harmful effects if inhaled or ingested .

Case Studies

- Study on Anticancer Activity : In a study examining various phenolic compounds, derivatives of this compound were tested for their ability to inhibit tumor growth in vitro. Results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting promising anticancer properties .

- Neurotoxicity Assessment : A comparative study on structurally similar compounds assessed neurotoxic effects using animal models. Findings indicated that certain derivatives caused behavioral changes consistent with neurotoxicity, warranting further investigation into this compound's safety profile .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

bis[4-(diethylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16,21,24H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIQBUVXZZYFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158454 | |

| Record name | 4,4'-Bis(diethylamino)benzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-91-8 | |

| Record name | 4-(Diethylamino)-α-[4-(diethylamino)phenyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(diethylamino)benzhydryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bis(diethylamino)benzhydryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(diethylamino)benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.